4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

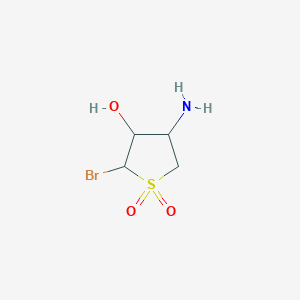

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide is a chemical compound with the molecular formula C4H8BrNO3S . It is a solid substance and is not intended for human or veterinary use, but for research purposes only.

Molecular Structure Analysis

The InChI code for 4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide is 1S/C4H8BrNO3S.ClH/c5-4-3 (7)2 (6)1-10 (4,8)9;/h2-4,7H,1,6H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide has a molecular weight of 230.08 g/mol. It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Application in Medicinal Chemistry

Summary of the Application

This compound has been used in the synthesis of novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide derivatives as PI3Kδ inhibitors .

Methods of Application

The 2-aminobenzenesulfonamides resulting from the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide were reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .

Results or Outcomes

The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues with the IC50 values of 217 to 266 nM, respectively .

Application in Electrochemical Synthesis

Summary of the Application

This compound has been used in the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization .

Methods of Application

The reaction of sulfonhydrazides with internal alkynes under electrochemical conditions led to the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .

Results or Outcomes

The S-migration process was rationalized to lead to the products .

Application in Antifungal Research

Summary of the Application

This compound has been used in the design and synthesis of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which were tested against various phytopathogenic fungi .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

Compounds exhibited substantial and broad spectrum antifungal activity .

Application in Antimicrobial Research

Summary of the Application

This compound has been used in the synthesis of various derivatives that have shown antimicrobial properties .

Results or Outcomes

Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .

Application in Antiviral Research

Summary of the Application

This compound has been used in the synthesis of various derivatives that have shown antiviral properties .

Results or Outcomes

Application in Antihypertensive Research

Summary of the Application

This compound has been used in the synthesis of various derivatives that have shown antihypertensive properties .

Results or Outcomes

The main area of interest is in the search for antihypertensives .

特性

IUPAC Name |

4-amino-2-bromo-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO3S/c5-4-3(7)2(6)1-10(4,8)9/h2-4,7H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMSLADHZKQCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1(=O)=O)Br)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407434 |

Source

|

| Record name | 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide | |

CAS RN |

146578-03-2 |

Source

|

| Record name | 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)